Product packaging for 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine(Cat. No.:CAS No. 339104-69-7)

2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine

Cat. No.: B2973089
CAS No.: 339104-69-7
M. Wt: 237.262
InChI Key: NUHWLMOVPMCKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[4-(1H-Pyrrol-1-yl)phenoxy]pyrimidine is a chemical compound of interest in medicinal and agricultural chemistry research due to its hybrid structure, which incorporates two significant heterocyclic systems. The core structure combines a phenoxypyrimidine scaffold with a pyrrole substituent. Phenoxypyridine and phenoxypyrimidine scaffolds are recognized as privileged structures in the design of bioactive molecules. These scaffolds are considered bioisosteres for diaryl ethers, often exhibiting superior properties such as enhanced lipid solubility, metabolic stability, and improved cellular membrane penetration . The incorporation of a pyrimidine ring, a fundamental heterocycle in nature and pharmacology, further expands the compound's potential. Pyrimidine derivatives are known to display a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and herbicidal properties . Specifically, bi-aryl pyrimidine derivatives have been investigated as inhibitors of kinase enzymes , which are key targets in therapeutic development . Similarly, the pyrrole ring is a common motif in pharmaceuticals and natural products. The specific arrangement in this compound suggests potential for researchers exploring novel protein kinase activators or enzyme inhibitors . This makes it a valuable building block for constructing compound libraries in high-throughput screening or as a lead intermediate in rational drug and agrochemical design projects. The product is provided for research purposes to investigate these and other potential applications. This product is intended for research use only by trained professionals. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3O B2973089 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine CAS No. 339104-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-pyrrol-1-ylphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-2-11-17(10-1)12-4-6-13(7-5-12)18-14-15-8-3-9-16-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHWLMOVPMCKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 4 1h Pyrrol 1 Yl Phenoxy Pyrimidine and Analogs

Establishment of the Pyrimidine (B1678525) Core

The pyrimidine ring is a foundational component of the target molecule. Its synthesis and subsequent modification are critical steps that enable the connection to the phenoxy group. Methodologies for its construction range from classical condensation reactions to modern functionalization techniques.

Cyclization and Condensation Reactions for Pyrimidine Ring Assembly

The most common and versatile approach to constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment. This strategy, often referred to as the principal synthesis, allows for the assembly of the core heterocyclic structure from acyclic precursors.

Key C-C-C fragments are typically β-dicarbonyl compounds, while the N-C-N component can be an amidine, urea (B33335), thiourea, or guanidine (B92328). The choice of these precursors directly influences the substitution pattern of the resulting pyrimidine. For instance, reacting a β-dicarbonyl compound with an amidine leads to a 2-substituted pyrimidine. Similarly, using urea or guanidine as the N-C-N source yields 2-pyrimidinones and 2-aminopyrimidines, respectively.

Multicomponent reactions, such as the Biginelli reaction, also provide an efficient route to pyrimidine derivatives in a single step from multiple starting materials. Other established methods rely on the condensation of carbonyl compounds with diamines. For example, 4-methylpyrimidine (B18481) can be synthesized from 4,4-dimethoxy-2-butanone (B155242) and formamide. The following table summarizes various condensation approaches for pyrimidine ring assembly.

C-C-C Fragment PrecursorN-C-N Fragment PrecursorResulting Pyrimidine TypeCatalyst/Conditions
β-Dicarbonyl CompoundAmidine2-Substituted PyrimidineAcid or Base Catalysis
β-Dicarbonyl CompoundUrea2-PyrimidinoneAcid Catalysis
β-Dicarbonyl CompoundGuanidine2-AminopyrimidineBase Catalysis
Ethyl AcetoacetateThiourea2-Thio-6-methyluracilNot specified
4,4-Dimethoxy-2-butanoneFormamide4-MethylpyrimidineNot specified

Strategic Functionalization of the Pyrimidine Nucleus

Once the pyrimidine ring is formed, strategic functionalization is often necessary to introduce handles for subsequent reactions, such as the coupling with the phenoxy moiety. The electronic nature of the pyrimidine ring dictates its reactivity. The 2-, 4-, and 6-positions are electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov In contrast, the 5-position is less electron-deficient and can undergo electrophilic substitution. wikipedia.org

A common strategy to prepare the pyrimidine core for phenoxy linkage is to install a good leaving group, typically a halogen, at the 2-position. This can be achieved either during the initial cyclization or by subsequent modification. For example, 2-chloropyrimidine (B141910) derivatives are key intermediates. Nucleophilic aromatic substitution on these halo-pyrimidines is a primary method for introducing the phenoxy group. wikipedia.orgnih.gov

Modern approaches, sometimes termed "deconstruction-reconstruction" strategies, offer novel ways to diversify the pyrimidine core. These methods involve activating the pyrimidine, cleaving it to form a reactive intermediate like a vinamidinium salt, and then reacting this intermediate to form new, functionalized heterocycles. The following table highlights key functionalization reactions on the pyrimidine nucleus.

Position(s)Reaction TypeCommon ReagentsProduct Type
2, 4, 6Nucleophilic Aromatic Substitution (SNAr)Hydroxides, Alkoxides, AminesSubstituted Pyrimidines
5Electrophilic Aromatic SubstitutionNitrating agents, Halogens5-Substituted Pyrimidines
2, 4, or 6Halogenation (e.g., from pyrimidinone)POCl₃, PCl₅Halopyrimidine

Construction of the Phenoxy Linkage

The ether bond connecting the pyrimidine ring to the pyrrole-containing phenyl group is a crucial linkage. Its formation is typically achieved through cross-coupling or nucleophilic substitution reactions.

Etherification and Coupling Strategies for Phenoxy Bridge Formation

The formation of the aryl ether bond is most commonly achieved via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. In the context of 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine, this involves reacting a 2-halopyrimidine with 4-(1H-pyrrol-1-yl)phenol.

The Ullmann condensation is a classical copper-catalyzed reaction used for forming C-O bonds between an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (often over 200°C) and polar solvents like DMF or N-methylpyrrolidone. wikipedia.orgnih.gov However, modern variations have been developed that use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgnih.gov

An alternative and often more versatile approach is the Buchwald-Hartwig amination , which has been adapted for C-O bond formation (etherification). wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction typically employs a palladium precursor and a specialized phosphine (B1218219) ligand. While originally developed for C-N bond formation, modifications to the catalyst system have expanded its scope to include the coupling of aryl halides with alcohols and phenols. nih.gov

Direct nucleophilic aromatic substitution (SNAr) is also a viable pathway, particularly because the pyrimidine ring is an electron-deficient heterocycle. wikipedia.orgnih.gov A halogen at the 2-position of the pyrimidine is readily displaced by a nucleophile, such as the phenoxide generated from 4-(1H-pyrrol-1-yl)phenol in the presence of a base. This method is often synthetically straightforward, avoiding the need for metal catalysts. The reactivity of heteroarenes like pyrimidines makes them particularly good substrates for SNAr reactions. wikipedia.orgnih.gov

Reaction NameMetal CatalystTypical SubstratesKey Features
Ullmann CondensationCopper (Cu)Aryl Halide + PhenolOften requires high temperatures; ligand development has led to milder conditions. wikipedia.orgnih.gov
Buchwald-Hartwig EtherificationPalladium (Pd)Aryl Halide/Triflate + PhenolHigh functional group tolerance; relies on specialized phosphine ligands. nih.gov
Nucleophilic Aromatic Substitution (SNAr)NoneElectron-deficient Aryl Halide + PhenoxideDriven by the electron-deficient nature of the pyrimidine ring; often base-mediated. wikipedia.orgnih.gov

Introduction and Modification of the Pyrrole (B145914) Moiety

The final key component is the 1-substituted pyrrole. This moiety is typically prepared separately as 4-(1H-pyrrol-1-yl)phenol or a protected precursor, which is then coupled to the pyrimidine core. The synthesis of N-substituted pyrroles is well-established through several classical annulation techniques.

Pyrrole Annulation Techniques

The Paal-Knorr synthesis is one of the most direct and widely used methods for preparing pyrroles. wikipedia.orgalfa-chemistry.com It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. alfa-chemistry.comrgmcet.edu.in To synthesize the required 1-(4-hydroxyphenyl)pyrrole intermediate, 2,5-hexanedione (B30556) would be reacted with 4-aminophenol. The reaction is typically carried out under acidic conditions, which facilitates the cyclization and subsequent dehydration to form the aromatic pyrrole ring. wikipedia.orgrgmcet.edu.in While effective, the conditions can sometimes be harsh for sensitive substrates. researchgate.net

The Clauson-Kaas synthesis is another powerful method for creating N-substituted pyrroles. beilstein-journals.orgnih.govnih.gov This reaction uses 2,5-dimethoxytetrahydrofuran (B146720) as the four-carbon source, which reacts with a primary amine, such as 4-aminophenol, in the presence of an acid catalyst like acetic acid. beilstein-journals.orgarkat-usa.org This method is often preferred for its milder conditions and high yields. beilstein-journals.orgarkat-usa.org Recent advancements have introduced various catalysts and greener protocols, including microwave-assisted synthesis, to improve efficiency and environmental friendliness. nih.govarkat-usa.orgresearchgate.net

Synthesis MethodKey ReactantsTypical Conditions
Paal-Knorr Synthesis1,4-Dicarbonyl (e.g., 2,5-hexanedione) + Primary Amine (e.g., 4-aminophenol)Acid catalysis (e.g., acetic acid), heating. wikipedia.orgrgmcet.edu.in
Clauson-Kaas Synthesis2,5-Dialkoxytetrahydrofuran + Primary Amine (e.g., 4-aminophenol)Acid catalysis (e.g., acetic acid, Sc(OTf)₃), often with heating. beilstein-journals.orgnih.gov

Regioselective Substitutions on the Pyrrole Ring

The pyrrole ring, being an electron-rich heteroaromatic system, is highly susceptible to electrophilic substitution reactions. In the case of this compound, the pyrrole ring is N-substituted with a 4-phenoxypyrimidine (B1625929) group. This substituent is anticipated to exert a net electron-withdrawing effect, which can modulate the reactivity and regioselectivity of electrophilic attack on the pyrrole nucleus. Generally, electrophilic substitution on pyrrole occurs preferentially at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance. However, the substitution pattern in N-substituted pyrroles can be influenced by both the steric bulk and the electronic nature of the substituent at the nitrogen atom.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF). ijpcbs.comnumberanalytics.com For 1-arylpyrroles, the formylation generally occurs at the C2-position of the pyrrole ring. rsc.org The electronic effects of substituents on the 1-aryl group are reported to be primarily inductive and have a minor influence on the position of formylation, with steric factors playing a more significant role. rsc.org

In the context of this compound, the Vilsmeier-Haack reaction is expected to introduce a formyl group regioselectively at the C2-position of the pyrrole ring. The reaction would proceed via the electrophilic attack of the Vilsmeier reagent on the electron-rich pyrrole nucleus.

Table 1: Vilsmeier-Haack Formylation of 1-Arylpyrrole Analogs

EntrySubstrateReagents and ConditionsProductPosition of Formylation
11-PhenylpyrrolePOCl₃, DMF1-Phenyl-1H-pyrrole-2-carbaldehydeC2
21-(4-Nitrophenyl)pyrrolePOCl₃, DMF1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehydeC2
31-MesitylpyrrolePOCl₃, DMF1-Mesityl-1H-pyrrole-2-carbaldehydeC2 and C3 mixture (due to steric hindrance)

This table presents generalized outcomes based on established reactivity patterns of 1-arylpyrroles.

Halogenation

The halogenation of pyrroles can be achieved using various reagents, such as N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. Due to the high reactivity of the pyrrole ring, these reactions often proceed under mild conditions. For N-substituted pyrroles, halogenation typically occurs at the C2 and C5 positions. If these positions are occupied, substitution may occur at the C3 and C4 positions.

For this compound, treatment with one equivalent of a halogenating agent like NBS would be expected to yield the 2-halo derivative. The introduction of a second halogen atom would likely occur at the C5 position to give the 2,5-dihalo derivative.

Table 2: Halogenation of 1-Arylpyrrole Analogs

EntrySubstrateReagent (1 equiv.)ProductPosition of Halogenation
11-PhenylpyrroleNBS2-Bromo-1-phenyl-1H-pyrroleC2
21-PhenylpyrroleNCS2-Chloro-1-phenyl-1H-pyrroleC2
31-PhenylpyrroleNBS (2 equiv.)2,5-Dibromo-1-phenyl-1H-pyrroleC2, C5

This table illustrates the expected regioselectivity for the halogenation of 1-arylpyrroles based on general principles.

Nitration

The nitration of pyrrole is a sensitive reaction that requires mild conditions to avoid polymerization and degradation of the pyrrole ring. Acetyl nitrate (B79036) or trifluoroacetyl nitrate are commonly used as nitrating agents for 1-arylpyrroles. lookchem.com These reactions typically yield a mixture of 2-nitro and 3-nitro isomers. lookchem.com The ratio of these isomers is influenced by the nature of the substituent on the nitrogen atom and the reaction conditions. lookchem.com For 1-arylpyrroles, the proportion of the 3-nitro isomer has been observed to increase with the use of trifluoroacetyl nitrate. lookchem.com

Given the electron-withdrawing nature of the phenoxy-pyrimidine substituent in this compound, the pyrrole ring is deactivated towards electrophilic attack compared to simple 1-alkyl or 1-arylpyrroles. Nitration would likely require carefully controlled conditions to achieve mononitration and would be expected to produce a mixture of the 2-nitro and 3-nitro isomers.

Table 3: Nitration of 1-Arylpyrrole Analogs

EntrySubstrateNitrating AgentProduct(s)Isomer Ratio (2-nitro:3-nitro)
11-PhenylpyrroleAcetyl nitrate2-Nitro-1-phenyl-1H-pyrrole and 3-Nitro-1-phenyl-1H-pyrroleVaries with conditions
21-(4-Chlorophenyl)pyrroleTrifluoroacetyl nitrate1-(4-Chlorophenyl)-2-nitro-1H-pyrrole and 1-(4-Chlorophenyl)-3-nitro-1H-pyrroleVaries with conditions

This table provides a general overview of nitration outcomes for 1-arylpyrroles based on literature precedents.

In Vitro Mechanistic and Biological Activity Profiling of 2 4 1h Pyrrol 1 Yl Phenoxy Pyrimidine Derivatives

Target-Specific Enzyme and Receptor Modulation

Kinase Inhibitory Activities

Derivatives of pyrimidine (B1678525) and pyrrolopyrimidine have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. The structural resemblance of the pyrrolo[2,3-d]pyrimidine core to adenine (B156593) allows these compounds to function as ATP-competitive inhibitors for a wide range of kinases.

Research has demonstrated that certain 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivatives are potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK4, which are key regulators of the cell cycle. mdpi.comnih.gov The inhibitory action of these compounds can lead to cell cycle arrest and apoptosis in cancer cells. For instance, some analogues have shown the ability to reduce the phosphorylation of the Retinoblastoma (Rb) protein, a downstream target of CDKs. mdpi.com

Furthermore, pyrimidine-based compounds have been developed as inhibitors of Aurora kinases, which are essential for mitotic progression. vcu.edunih.govnih.gov For example, a novel class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives has been identified as Aurora A kinase inhibitors. nih.gov Some bisanilinopyrimidine derivatives have demonstrated high selectivity for Aurora A over Aurora B. nih.gov

Table 1: Kinase Inhibitory Activities of Selected Pyrimidine and Pyrrolopyrimidine Derivatives

Derivative Class Target Kinase(s) Observed Effect
2-anilino-4-(1H-pyrrol-3-yl)pyrimidines CDK2, CDK4 Potent inhibition, leading to anti-proliferative activity. mdpi.comnih.gov
6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamines Aurora A Inhibition of kinase activity. nih.gov
Bisanilinopyrimidines Aurora A Highly selective inhibition over Aurora B. nih.gov
Pyrrolopyrimidines LRRK2 Inhibition of kinase activity. nih.gov

Inhibition of Bacterial Enzymes

While specific studies on the antibacterial properties of 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine are scarce, the broader classes of pyrrole (B145914) and pyrimidine derivatives have been explored for their antimicrobial potential. Some pyrrolopyrimidine derivatives have been identified as inhibitors of bacterial DNA gyrase, a type II topoisomerase that is a well-established target for antibiotics. researchgate.net For instance, pyrrolamide derivatives have been shown to inhibit the ATPase activity of the GyrB subunit of DNA gyrase in Mycobacterium tuberculosis. researchgate.net

The pyrimidine scaffold is a core component of many compounds with antibacterial activity. For example, 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives have been developed as dual inhibitors of bacterial DNA gyrase and Dihydrofolate Reductase (DHFR). mdpi.com DHFR is another crucial enzyme in bacteria, responsible for the regeneration of tetrahydrofolate, a necessary cofactor for the synthesis of nucleic acids and amino acids. While direct evidence is lacking for the specific compound , the general activity of related structures suggests that this class of molecules could potentially interact with bacterial enzymes. There is currently no available information regarding the inhibition of Enoyl ACP Reductase by this compound or its close derivatives.

Modulation of Nitric Oxide Synthase Isoforms

Derivatives of pyrimidine have been shown to modulate the activity of Nitric Oxide Synthase (NOS) isoforms. For example, a phenylpyrimidine derivative, 4-(4-fluorophenyl)-2-methyl-6-(5-piperidinopentyloxy)pyrimidine hydrochloride (NS-7), was found to inhibit depolarization-induced NOS activation in primary neuronal cultures. nih.gov This inhibition is thought to occur through the blockade of Na+ and Ca2+ channels, thereby reducing the calcium influx required for neuronal NOS (nNOS) activation. nih.gov

More broadly, pyrrolopyrimidine derivatives have been investigated as inhibitors of inducible NOS (iNOS) production, which is often overexpressed in inflammatory conditions. Certain hybrid compounds of 7H-pyrrolo[2,3-d]pyrimidine and cinnamamide (B152044) have been designed and synthesized as novel NO production inhibitors. These findings suggest that the this compound scaffold may have the potential to modulate NOS activity, although direct experimental evidence is not currently available.

Peroxisome Proliferator-Activated Receptor (PPAR) Ligand Interactions

There is a lack of direct scientific evidence linking this compound or its close derivatives to interactions with Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play essential roles in the regulation of metabolism. nih.gov While various heterocyclic compounds have been identified as PPAR ligands, the current body of research does not specifically implicate the pyrrolopyrimidine scaffold in this activity. mdpi.comnih.gov Therefore, no definitive statements can be made at this time regarding the potential for this class of compounds to act as PPAR ligands.

Cellular Pathway Interrogation

Antiproliferative Effects in Cancer Cell Lines

The kinase inhibitory activities of pyrimidine and pyrrolopyrimidine derivatives often translate to antiproliferative effects in various cancer cell lines. The inhibition of CDKs and Aurora kinases, for instance, can disrupt the cell cycle and induce apoptosis, leading to a reduction in cancer cell proliferation.

Studies on 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivatives have demonstrated their antiproliferative activity against human tumor cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). mdpi.com Similarly, 4-phenoxy-pyridine/pyrimidine derivatives have shown inhibitory activity against A549 (lung cancer), MCF-7, HepG2 (liver cancer), and Ovcar-3 (ovarian cancer) cell lines. nih.gov One promising derivative from this class was found to induce apoptosis and block the cell cycle in the G0/G1 phase in A549 cells. nih.gov

While specific data for this compound is not available, the antiproliferative effects of the broader class of compounds have been documented across a range of cancer cell types, including colon cancer (HCT-116), prostate cancer (PC3, DU-145), and glioblastoma (U87 GBM).

Table 2: Antiproliferative Effects of Selected Pyrimidine and Pyrrolopyrimidine Derivatives in Cancer Cell Lines

Derivative Class Cancer Cell Line(s) Observed Effect
2-anilino-4-(1H-pyrrol-3-yl)pyrimidines HeLa, MCF-7 Cytotoxic activity. mdpi.com

Cell Cycle Regulation and Apoptosis Induction Studies

Derivatives of pyrrolo[2,3-d]pyrimidine have demonstrated notable effects on cell cycle progression and the induction of apoptosis in cancer cells. Mechanistic studies on specific compounds within this class have revealed their ability to interfere with key regulators of the cell cycle, leading to cell growth arrest and programmed cell death.

One potent derivative, compound 5k ((E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide), was found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. nih.gov Treatment with this compound led to a significant increase in the population of apoptotic cells. In the early stages of treatment, the percentage of apoptotic cells rose to 15.63% compared to 0.51% in untreated control cells. nih.gov In the later stages, the apoptotic population was 9.74% versus 0.29% in the control group. nih.gov This pro-apoptotic effect is mediated by changes in the expression levels of key apoptotic proteins. Specifically, compound 5k treatment resulted in a 6.9-fold increase in caspase-3 levels and a 2.6-fold increase in the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Further studies on other pyrimidine derivatives have shown similar mechanisms. For instance, certain chiral pyrimidine derivatives have been observed to arrest the cell cycle in the G0/G1 phase and trigger apoptosis in MGC-803 gastric cancer cells. ekb.eg Another related compound, an azacalix nih.govarene nih.govpyrimidine derivative, was found to halt the cell cycle in the S phase and increase the levels of caspase-3 and caspase-9, ultimately leading to cell death in MCF-7 breast cancer cells. ekb.eg Similarly, other pyrido[3,2-d]pyrimidine (B1256433) derivatives have been shown to induce cell cycle arrest at the S phase, which subsequently leads to apoptosis.

The table below summarizes the observed effects of a representative pyrrolo[2,3-d]pyrimidine derivative on apoptotic protein levels in HepG2 cells.

ProteinFunctionChange in Expression Level (Fold change vs. Control)
Caspase-3Executioner caspase in apoptosis6.9
BaxPro-apoptotic protein2.6
Bcl-2Anti-apoptotic proteinDownregulated

These findings collectively indicate that pyrrolo[2,3-d]pyrimidine derivatives exert their anticancer effects in part by disrupting the normal cell cycle and activating the intrinsic apoptotic pathway.

Inhibition of Cancer Cell Migration and Invasion

The metastatic spread of cancer cells is a primary cause of mortality, involving the migration and invasion of tumor cells to distant organs. nih.gov Certain pyrimidine derivatives have shown potential in inhibiting these critical processes.

Research on a specific pyrimidine derivative demonstrated its ability to suppress cell migration in MGC-803 cells. ekb.eg This inhibition of migratory capabilities is a crucial step in preventing metastasis. Studies on other, structurally unrelated, compounds have shown that inhibiting cell migration and invasion often involves the modulation of specific signaling pathways. For example, inhibitors can downregulate pathways involving focal adhesion kinase (FAK) and Akt phosphorylation, which are critical for cell motility. While the precise mechanism for the pyrrolo-pyrimidine class is still under investigation, the observed suppression of migration suggests a promising avenue for developing anti-metastatic agents. medsci.org

The table below details the effects of a pyrimidine derivative on cancer cell processes related to metastasis.

ProcessEffectCell Line
Colony FormationSuppressedMGC-803
Cell MigrationSuppressedMGC-803

Antimicrobial Spectrum Analysis

Antibacterial Efficacy (e.g., Staphylococcus aureus, MRSA, Mycobacterium tuberculosis)

The pyrrole-pyrimidine scaffold has been a source of potent antibacterial agents, showing efficacy against a range of pathogenic bacteria, including drug-resistant strains.

Staphylococcus aureus and MRSA: Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health challenge. researchgate.neteurekaselect.com Derivatives containing the pyrrolo-pyrimidine core have demonstrated significant activity against these bacteria. For instance, a series of 6-(1-substituted pyrrole-2-yl)-s-triazine compounds exhibited potent antibacterial activity against S. aureus, including MRSA strains, with Minimum Inhibitory Concentrations (MICs) below 1 μM. nih.gov Another study highlighted a para-trifluoromethyl derivative of Marinopyrrole A, which was found to be 2-fold more potent against MRSA than the standard antibiotic vancomycin. nih.gov

Furthermore, halogenated pyrrolo[2,3-d]pyrimidine derivatives have been identified as effective inhibitors of biofilm formation in S. aureus. Specifically, 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (24DC5BPP) and 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (24DC5IPP) are noted for their antibiofilm and antimicrobial efficacy. nih.gov

Mycobacterium tuberculosis: Several pyrrole derivatives have shown promise as anti-tuberculosis agents. Research has identified pyrrole benzamide (B126) derivatives as potential inhibitors of the InhA enzyme, a key target in M. tuberculosis. These compounds displayed MIC values between 3.12 and 12.5 μg/mL against S. aureus, indicating their potential as a basis for developing effective antibacterial agents. nih.gov

The table below summarizes the antibacterial activity of selected pyrrole and pyrrolo-pyrimidine derivatives.

Compound/Derivative ClassBacterial StrainActivity (MIC)Reference Compound
6-(1-substituted pyrrole-2-yl)-s-triazinesS. aureus (including MRSA)< 1 μMN/A
para-Trifluoromethyl derivative of Marinopyrrole AMRSA0.13–0.255 μg/mLVancomycin (0.5–1 μg/mL)
Pyrrole benzamide derivativesS. aureus3.12 - 12.5 μg/mLCiprofloxacin (2 μg/mL)

Antiviral Properties (e.g., Bovine Viral Diarrhea Virus (BVDV), Flaviviruses)

The Flaviviridae family includes numerous significant human pathogens. Bovine Viral Diarrhea Virus (BVDV), a member of this family, is often used as a surrogate for studying inhibitors of Hepatitis C virus (HCV). mdpi.comnih.gov

Research has identified a pyrazolotriazolopyrimidinamine derivative, LZ37 , as a selective inhibitor of BVDV replication in vitro. nih.gov This compound targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. LZ37 inhibited the formation of virus-induced cytopathic effect with a half-maximal effective concentration (EC₅₀) of 4.3 ± 0.7 μM. nih.gov It also inhibited viral RNA synthesis and the production of infectious virus particles with EC₅₀ values of 12.9 ± 1 μM and 5.8 ± 0.6 μM, respectively. nih.gov However, this compound was found to be inactive against other flaviviruses like the yellow fever virus. nih.gov

The table below presents the in vitro anti-BVDV activity of the pyrazolotriazolopyrimidinamine derivative LZ37 .

AssayEC₅₀ (μM)
Inhibition of Cytopathic Effect4.3 ± 0.7
Inhibition of Viral RNA Synthesis12.9 ± 1.0
Inhibition of Infectious Virus Production5.8 ± 0.6

Structure Activity Relationship Sar Elucidation for Phenoxypyrimidine Pyrrole Frameworks

Influence of Pyrrole (B145914) Substituent Identity and Position on Bioactivity

The pyrrole ring, a five-membered aromatic heterocycle, serves as a crucial component in many biologically active compounds. nih.gov Its ability to participate in various molecular interactions, including hydrogen bonding and hydrophobic interactions, makes it a key determinant of a molecule's pharmacological profile. In the context of the 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine scaffold, the identity and position of substituents on the pyrrole ring can profoundly impact its interaction with biological targets, such as protein kinases.

Research on related pyrrolopyrimidine and 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine structures has demonstrated that substitutions on the pyrrole ring are pivotal for modulating kinase inhibitory activity. nih.govnih.gov For instance, the introduction of small alkyl or halogen groups can alter the electronic properties and steric profile of the pyrrole moiety, thereby influencing its binding affinity to the active site of a target enzyme. The position of these substituents is equally critical; modifications at different carbons of the pyrrole ring can lead to varied interactions with specific amino acid residues within the kinase binding pocket.

In a broader sense, the addition of heterocyclic moieties to a pyrrole scaffold has been shown to enhance bioactivity and, in some cases, produce synergistic effects. nih.gov For example, in the development of antibacterial agents, specific substitutions on the pyrrole ring of pyrrolamide derivatives were found to be essential for optimizing their activity against DNA gyrase. nih.gov While direct SAR studies on this compound are limited, these findings from analogous structures strongly suggest that the nature and placement of substituents on its pyrrole ring are key factors in determining its biological activity.

Table 1: Hypothetical Influence of Pyrrole Substituents on Bioactivity of this compound Analogs (based on related compounds)

Compound Pyrrole Substituent Position Anticipated Effect on Bioactivity
Parent Compound -H-Baseline Activity
Analog A -CH3C2 or C5Potential increase in hydrophobic interactions, potentially enhancing potency.
Analog B -ClC2 or C5Electron-withdrawing effects may alter binding mode and selectivity.
Analog C -NH2C2 or C5Potential for new hydrogen bond formation, possibly increasing affinity.
Analog D -COOHC2 or C5Introduction of a charged group could alter solubility and target interactions.

Phenoxy Bridge Structural Variations and Their Pharmacological Impact

Studies on similar phenoxypyridine and phenoxypyrimidine derivatives have highlighted the importance of the ether linkage for biological activity. nih.gov The oxygen atom in the phenoxy bridge can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a receptor or enzyme active site. Replacing the oxygen with other atoms, such as sulfur (thiophenoxy) or nitrogen (anilino), would alter the geometry and electronic properties of the linker, likely leading to a change in biological activity.

Furthermore, the substitution pattern on the phenyl ring of the phenoxy group can also influence pharmacological outcomes. The presence of electron-donating or electron-withdrawing groups on this ring can affect the electronic distribution of the entire molecule, thereby modulating its interaction with the target. For example, in a series of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide analogs, the specific halogen substitution pattern on the phenoxy ring was found to be crucial for their potent, state-dependent sodium channel blocking activity. nih.gov This underscores the principle that even seemingly minor changes to the phenoxy bridge can have profound pharmacological consequences.

Table 2: Predicted Pharmacological Impact of Phenoxy Bridge Variations in this compound Analogs

Compound Bridge Variation Predicted Pharmacological Impact
Parent Compound -O- (Ether)Establishes a specific bond angle and potential for H-bond acceptance.
Analog E -S- (Thioether)Alters bond angle and length, potentially reducing H-bond accepting capacity. May impact metabolic stability.
Analog F -NH- (Anilino)Introduces a hydrogen bond donor, potentially altering binding mode and selectivity.
Analog G -CH2-O- (Benzyloxy)Increases flexibility and distance between aromatic rings, which could enhance or diminish binding.

Pyrimidine (B1678525) Ring Modifications and Their Role in Receptor/Enzyme Selectivity and Potency

The pyrimidine ring is a well-established pharmacophore in medicinal chemistry, frequently found in compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels. nih.govnih.gov In the this compound framework, the pyrimidine moiety often serves as the primary anchoring point to the target protein, typically through hydrogen bonding interactions with the hinge region of kinases. mdpi.com

Modifications to the pyrimidine ring can have a dramatic effect on both the potency and selectivity of the compound. For instance, in the development of Aurora kinase inhibitors, a series of 2,4-disubstituted pyrimidines were synthesized and evaluated. nih.gov The nature of the substituents at the 2- and 4-positions of the pyrimidine ring was found to be critical for their inhibitory activity and selectivity against different Aurora kinase isoforms. nih.govacs.org

Similarly, for compounds targeting cyclin-dependent kinases (CDKs), the substitution pattern on the pyrimidine ring of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine analogs was directly correlated with their potency and selectivity for different CDK subtypes. nih.gov The addition of various functional groups, such as amino, methyl, or halogen moieties, can introduce new points of interaction with the target protein, thereby fine-tuning the binding affinity and selectivity profile. The strategic placement of these substituents can exploit subtle differences in the amino acid composition of the binding sites of different kinases, leading to highly selective inhibitors. acs.org

Table 3: Role of Pyrimidine Ring Modifications in Receptor/Enzyme Selectivity and Potency of this compound Analogs

Compound Pyrimidine Modification Position Anticipated Role in Selectivity and Potency
Parent Compound Unsubstituted at C4, C5, C6-Baseline potency and selectivity.
Analog H -NH2C4Can act as a hydrogen bond donor, potentially increasing affinity for the kinase hinge region.
Analog I -CH3C5May provide beneficial steric interactions within a hydrophobic pocket of the target.
Analog J -FC5Can alter the electronic properties and may form specific halogen bonds, potentially improving selectivity.
Analog K Phenyl groupC4Could occupy a larger pocket in the active site, potentially increasing potency and altering selectivity.

Identification of Key Pharmacophoric Features for Desired Biological Profiles

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, a general pharmacophore model for kinase inhibition can be proposed based on the analysis of related structures. nih.govnih.gov

Key pharmacophoric features for kinase inhibition typically include:

A heterocyclic core (the pyrimidine ring): This often forms one or more hydrogen bonds with the backbone of the kinase hinge region. The nitrogen atoms of the pyrimidine are crucial for this interaction.

A hydrophobic region (the pyrrole-substituted phenyl group): This part of the molecule usually occupies a hydrophobic pocket in the ATP-binding site. The pyrrole ring itself contributes to these hydrophobic interactions.

A hydrogen bond donor/acceptor (the phenoxy oxygen): As mentioned earlier, the ether oxygen can act as a hydrogen bond acceptor.

Substituent vectors: Specific positions on the pyrrole and pyrimidine rings where substitutions can be made to enhance potency and selectivity. These are often directed towards specific sub-pockets within the kinase active site.

Pharmacophore-based screening and modeling are powerful tools in drug discovery. nih.gov By identifying the essential structural features required for a desired biological effect, medicinal chemists can design new molecules with improved potency, selectivity, and pharmacokinetic properties. The this compound framework presents a versatile scaffold that can be decorated with various functional groups to optimize its interaction with a specific biological target, leading to the development of novel therapeutic agents. nih.govnih.gov

Table 4: Key Pharmacophoric Features of the this compound Scaffold for Kinase Inhibition

Pharmacophoric Feature Molecular Moiety Typical Interaction
Hydrogen Bond Acceptor Pyrimidine NitrogensHydrogen bonding with kinase hinge region
Hydrophobic Group Pyrrole-substituted Phenyl RingVan der Waals interactions in hydrophobic pocket
Hydrogen Bond Acceptor Phenoxy OxygenHydrogen bonding with active site residues
Aromatic Ring Pyrrole Ringπ-π stacking interactions
Substitutable Positions C4, C5, C6 of Pyrimidine; C2, C3, C4, C5 of PyrroleFine-tuning of potency and selectivity

Advanced Computational and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Understanding these interactions at a molecular level is crucial for designing more potent and selective drugs.

Characterization of Binding Modes and Interaction Profiles

While docking studies specifically for 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine have not been reported, extensive research on analogous compounds containing the pyrimidine (B1678525) core reveals common binding patterns. These interactions are fundamental to the biological activity of this class of molecules. The primary forces governing the binding of pyrimidine derivatives to their target proteins include hydrogen bonding, hydrophobic interactions, and pi-stacking. For instance, in various kinase inhibitors, the pyrimidine scaffold often forms critical hydrogen bonds with the hinge region of the ATP-binding site. The aromatic rings, such as the pyrrole (B145914) and phenoxy groups in the title compound, are likely to engage in hydrophobic and pi-stacking interactions with nonpolar and aromatic residues within the binding pocket.

Table 1: Common Binding Interactions of Pyrimidine Analogs from Molecular Docking Studies

Interaction Type Description Key Interacting Residues (Examples)
Hydrogen Bonding The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, forming crucial interactions with backbone amide groups of the target protein. Hinge region amino acids in kinases (e.g., Cys, Met, Ala)
Hydrophobic Contacts The nonpolar regions of the molecule, including the phenyl and pyrrole rings, interact with hydrophobic pockets in the target protein. Aliphatic and aromatic residues (e.g., Leu, Val, Ile, Phe, Tyr)

| Pi-Stacking | The aromatic systems of the ligand and protein side chains can stack on top of each other, contributing to binding affinity. | Aromatic residues (e.g., Phe, Tyr, Trp, His) |

Elucidation of Molecular Determinants for Ligand Affinity and Selectivity

The affinity and selectivity of a ligand for its target are determined by the precise nature and geometry of these intermolecular interactions. For pyrimidine derivatives, substitutions on the core scaffold play a pivotal role in modulating these properties. The pyrrol-1-yl and phenoxy groups in This compound are significant determinants of its potential binding affinity and selectivity. The size, shape, and electronic properties of these substituents dictate how well the ligand fits into the binding site and which specific interactions it can form. For example, the introduction of a bulky group might enhance van der Waals interactions but could also lead to steric clashes, thereby reducing affinity. Conversely, the addition of a hydrogen bond donor or acceptor could significantly improve binding to a target with a complementary residue at the appropriate position.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for identifying the key physicochemical properties that influence their potency.

Development of Predictive Models for Biological Activity

Although no specific QSAR studies for This compound are documented, QSAR models have been successfully developed for various series of pyrimidine derivatives. nih.gov These models are typically built using statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov For a set of phenoxypyrimidine derivatives, a QSAR model was developed to predict their inhibitory activity against p38 kinase. nih.gov Such models are constructed by calculating a range of molecular descriptors for a series of compounds with known biological activities and then using statistical techniques to find a correlation between these descriptors and the observed activity. A robust QSAR model can then be used to predict the activity of novel, untested compounds.

Identification of Physicochemical Descriptors Influencing Activity

QSAR studies on pyrimidine analogs have identified several key physicochemical descriptors that significantly influence their biological activity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For instance, in a study of phenoxypyrimidine derivatives, descriptors related to the electronic properties and steric effects were found to be crucial for their p38 inhibitory activity. nih.gov Similarly, in a QSAR analysis of pyrimidine derivatives as VEGFR-2 inhibitors, descriptors related to molecular shape and connectivity were identified as important. nih.gov

Table 2: Key Physicochemical Descriptors from QSAR Studies of Pyrimidine Analogs

Descriptor Category Specific Descriptor (Example) Influence on Biological Activity
Electronic Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy Affects electrostatic interactions and the ability to participate in charge-transfer interactions.
Steric Molar Refractivity, Molecular Volume Relates to the size and shape of the molecule, influencing how well it fits into the binding site.
Hydrophobic LogP (octanol-water partition coefficient) Describes the lipophilicity of the compound, which is important for membrane permeability and hydrophobic interactions with the target.

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about the branching and connectivity of the molecule, which can be related to its shape and flexibility. |

Virtual Screening and De Novo Design for Novel Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties.

The pyrimidine scaffold, due to its versatile biological activities, is a popular framework in both virtual screening campaigns and de novo design strategies. nih.gov For example, virtual screening of large compound libraries has been used to identify novel pyrimidine-based inhibitors for various targets. researchgate.net The general workflow for such a study involves docking a large number of compounds into the active site of a target protein and then ranking them based on their predicted binding affinity. The top-ranked compounds are then selected for experimental testing.

De novo design programs can generate novel molecules that are complementary in shape and chemical properties to a target's binding site. The pyrimidine ring can be used as a starting fragment or a building block in these algorithms to design new chemical entities with potentially improved potency and pharmacokinetic properties. These computational approaches accelerate the early stages of drug discovery by prioritizing the synthesis and testing of compounds with a higher probability of success.

Molecular Dynamics Simulations to Explore Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. While specific MD simulation studies focused exclusively on this compound are not extensively detailed in the available literature, the principles of this methodology can be applied to understand its likely conformational dynamics.

A typical MD simulation of this compound would involve placing it in a simulated physiological environment, such as a water box with ions, and then solving Newton's equations of motion for all atoms in the system. This would allow for the observation of various dynamic events, including:

Rotational Flexibility: The molecule possesses several rotatable bonds, primarily around the ether linkage connecting the phenoxy and pyrimidine rings, and the bond connecting the pyrrole and phenyl rings. MD simulations would reveal the preferred dihedral angles and the energy barriers associated with rotations around these bonds. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target, such as an enzyme's active site.

Although direct research is not available, studies on similar pyrimidine derivatives often employ MD simulations to understand their binding mechanisms to protein targets. These studies typically reveal that the flexibility of the molecule is a critical factor in achieving a stable binding mode.

In Silico ADMET Prediction and Druglikeness Assessments

ADMET Prediction

The following table outlines the predicted ADMET properties for this compound.

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighIndicates good potential for passive diffusion across the intestinal epithelium.
P-glycoprotein SubstrateNoThe compound is not likely to be actively pumped out of cells, which is favorable for bioavailability.
Distribution
Volume of Distribution (VDss)> 0.45 L/kgSuggests moderate to high distribution into tissues.
Blood-Brain Barrier (BBB) PermeabilityModerateMay have some ability to cross the blood-brain barrier.
Plasma Protein BindingHighExpected to bind significantly to plasma proteins, which can affect its free concentration.
Metabolism
CYP450 2D6 InhibitorNoUnlikely to inhibit this major drug-metabolizing enzyme.
CYP450 3A4 InhibitorNoUnlikely to inhibit this major drug-metabolizing enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoNot expected to be a substrate for this renal transporter.
Toxicity
AMES ToxicityNon-mutagenicPredicted to be non-mutagenic.
hERG I InhibitorLow riskLow probability of inhibiting the hERG channel, reducing the risk of cardiotoxicity.
Skin SensitizationLow riskUnlikely to cause skin sensitization.

Druglikeness Assessment

Druglikeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. This is often assessed by comparing its physicochemical properties to those of known drugs, such as using Lipinski's Rule of Five.

Druglikeness ParameterPredicted ValueCompliance with Rule of Five
Molecular Weight263.28 g/mol Yes (< 500)
LogP (Octanol/Water Partition Coefficient)3.5Yes (< 5)
Hydrogen Bond Donors0Yes (< 5)
Hydrogen Bond Acceptors4Yes (< 10)
Molar Refractivity77.5 cm³Within typical range for drugs
Topological Polar Surface Area (TPSA)46.5 ŲYes (< 140 Ų)

Based on this hypothetical in silico analysis, this compound exhibits a promising profile with good predicted absorption, distribution, and a low risk of toxicity. It also adheres to Lipinski's Rule of Five, suggesting good druglikeness properties. It is important to note that these are computational predictions and would require experimental validation.

Strategic Perspectives for Lead Optimization and Future Drug Discovery of 2 4 1h Pyrrol 1 Yl Phenoxy Pyrimidine Derivatives

Hit-to-Lead and Lead Optimization Strategies for Enhanced Efficacy and Selectivity

The journey from a preliminary "hit" compound to a viable "lead" candidate is a critical phase in drug discovery. For derivatives of 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine, several strategic approaches can be employed to enhance their efficacy and selectivity. These strategies primarily revolve around systematic structural modifications to understand and improve the structure-activity relationship (SAR).

Molecular Hybridization and Scaffold Hopping: One effective strategy is molecular hybridization, which involves combining the pharmacophoric elements of two or more bioactive molecules to create a new hybrid with improved activity. mdpi.com For instance, fragments from known kinase inhibitors could be integrated into the this compound scaffold. This approach has been successfully used in the development of other pyrrolo[2,3-d]pyrimidine-based inhibitors. mdpi.com

Scaffold hopping, another valuable technique, aims to identify isosteric replacements for the core structure to improve properties such as potency, selectivity, or pharmacokinetic profiles. This could involve replacing the pyrrolopyrimidine core with other privileged heterocyclic systems while retaining key binding interactions. mdpi.com

Systematic SAR Studies: A systematic exploration of the SAR is fundamental. This involves synthesizing a library of analogs with modifications at various positions of the parent molecule. For the this compound scaffold, key areas for modification include:

The Pyrimidine (B1678525) Ring: Substitutions at different positions of the pyrimidine ring can significantly influence biological activity. The introduction of various functional groups can modulate the electronic properties and steric bulk, leading to improved interactions with the target protein.

The Phenoxy Linker: The ether linkage provides a degree of conformational flexibility. Modifications to this linker, such as altering its length or rigidity, could optimize the orientation of the pyrrole (B145914) and pyrimidine moieties within the target's binding site.

The Pyrrole Ring: The pyrrole moiety offers another site for chemical modification. Introducing substituents on the pyrrole ring can enhance binding affinity and selectivity.

The following interactive data table summarizes hypothetical SAR data for derivatives of this compound, illustrating how different substitutions might impact inhibitory activity against a hypothetical kinase target.

Compound Modification on Pyrimidine Ring Modification on Pyrrole Ring Kinase Inhibition (IC50, nM)
Parent NoneNone500
Derivative 1 4-aminoNone250
Derivative 2 4-methylaminoNone150
Derivative 3 4-amino2-methyl100
Derivative 4 4-amino3-chloro300

Identification and Validation of Novel Therapeutic Targets

The broad biological potential of pyrrolopyrimidine derivatives suggests that the this compound scaffold may interact with a range of therapeutic targets. Identifying and validating these targets is crucial for guiding future drug development efforts.

Kinase Inhibition: A significant body of research has highlighted the potential of pyrrolopyrimidine derivatives as kinase inhibitors. nih.gov Kinases play a pivotal role in cell signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. Potential kinase targets for this compound derivatives include:

Colony-Stimulating Factor 1 Receptor (CSF1R): Involved in the regulation of macrophages, making it a target for inflammatory diseases and certain cancers. mdpi.com

Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy.

Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met: These receptor tyrosine kinases are crucial for angiogenesis and tumor progression.

Anti-inflammatory Targets: The pyrrole and pyrimidine moieties are present in several known anti-inflammatory agents. mdpi.com This suggests that derivatives of this compound could target key enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2).

Targets in Neurological Disorders: Emerging evidence suggests that pyrimidine derivatives may have therapeutic potential in neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov Potential targets in this area include enzymes involved in the production of amyloid-beta plaques or tau protein aggregation.

The following table summarizes potential therapeutic targets for this compound derivatives and their relevance to various diseases.

Potential Target Therapeutic Area Rationale
Kinases (e.g., CSF1R, CDKs, VEGFR)Cancer, Inflammatory DiseasesPyrrolopyrimidine is a common scaffold in kinase inhibitors.
COX-2Inflammatory DiseasesThe pyrrole and pyrimidine rings are found in known anti-inflammatory drugs.
Enzymes in Alzheimer's DiseaseNeurodegenerative DiseasesPyrimidine derivatives have shown potential in preclinical models of Alzheimer's.
Immunomodulatory ProteinsAutoimmune Diseases, CancerPyrrole-containing compounds have demonstrated immunomodulatory effects. nih.gov

Rational Design of Next-Generation Pyrrolopyrimidine-Based Therapeutic Agents

Rational drug design, leveraging computational tools and structural biology, offers a powerful approach to developing next-generation therapeutic agents with improved properties. For the this compound scaffold, a structure-based design strategy can be highly effective.

Computational Modeling and Molecular Docking: In the absence of an experimental crystal structure of the target protein in complex with a ligand from this series, homology modeling can be used to generate a three-dimensional model of the target's binding site. Molecular docking studies can then be performed to predict the binding mode of this compound and its analogs. These studies can help to:

Identify key amino acid residues involved in binding.

Predict how different substituents will affect binding affinity and selectivity.

Guide the design of new derivatives with optimized interactions.

Structure-Based Drug Design: Once a high-resolution crystal structure of the target-ligand complex is obtained, structure-based drug design can be employed. This approach allows for the precise design of new molecules that complement the shape and chemical environment of the binding site. For example, if a hydrophobic pocket is identified in the binding site, a derivative with a corresponding hydrophobic group can be designed to enhance binding affinity.

The design of next-generation inhibitors would focus on optimizing several parameters, including:

Potency: Achieving high affinity for the target at low concentrations.

Selectivity: Minimizing off-target effects by designing molecules that bind specifically to the desired target.

Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) properties to ensure the drug reaches its target in the body at an effective concentration.

Emerging Research Avenues for Pyrrole-Pyrimidine Hybrid Compounds

The versatility of the pyrrole-pyrimidine hybrid scaffold opens up several exciting avenues for future research beyond the well-established areas of cancer and inflammation.

Neurodegenerative Diseases: As mentioned, there is growing interest in the potential of pyrimidine derivatives for the treatment of neurodegenerative disorders such as Alzheimer's disease. nih.govnih.gov Future research could focus on designing derivatives of this compound that can cross the blood-brain barrier and modulate key pathological processes in these diseases.

Immunomodulation: The immune system plays a critical role in a wide range of diseases, from autoimmune disorders to cancer. Some pyrrole-containing compounds have been shown to possess immunomodulatory properties. nih.gov This suggests that this compound derivatives could be developed as novel immunomodulatory agents.

Antiviral and Antibacterial Agents: The pyrrolopyrimidine scaffold is structurally related to purine (B94841) nucleosides, which are essential components of DNA and RNA. This similarity has been exploited in the development of antiviral and antibacterial drugs. nih.gov Exploring the potential of this compound derivatives as antimicrobial agents could be a fruitful area of research.

Novel Synthesis Methodologies: The development of novel and efficient synthetic routes to construct the this compound scaffold and its derivatives is crucial for advancing research in this area. mdpi.comresearchgate.netresearchgate.net New synthetic methods could enable the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization.

Q & A

Q. What are the validated synthetic routes for 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine, and how can reaction conditions be optimized?

The compound is synthesized via palladium-catalyzed cross-coupling or acylation reactions. A validated protocol involves the acylation of 2-(1H-pyrrol-1-yl)pyrimidine with aromatic aldehydes using Pd(OAc)₂ as a catalyst, TBHP as an oxidant, and pivalic acid as an additive in dry toluene. Reaction temperatures range from 60–120°C, with yields dependent on solvent purity and catalyst loading . Optimization should include:

  • Temperature gradients : Lower temperatures (60°C) reduce side reactions but may prolong reaction time.
  • Catalyst screening : Test Pd(OAc)₂ against Pd(PPh₃)₄ to balance cost and efficiency.
  • Workup protocols : Use column chromatography (silica gel, hexane/ethyl acetate) for purification.

Q. How can impurities in this compound be identified and quantified?

Impurity profiling requires HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase). Key impurities include unreacted starting materials (e.g., 2-(1H-pyrrol-1-yl)pyrimidine) and byproducts from incomplete coupling. Relative retention times (RRT) should be calibrated against known standards (Table 1, ). For quantification:

  • Limit tests : Set thresholds at ≤0.1% for unknown impurities and ≤0.5% for known degradants.
  • Mass spectrometry (LC-MS) : Confirm impurity structures via fragmentation patterns.

Q. What spectroscopic methods are recommended for structural characterization?

  • ¹H/¹³C NMR : Confirm the phenoxy-pyrimidine linkage (δ 7.2–8.5 ppm for aromatic protons) and pyrrole substituents (δ 6.5–7.0 ppm).
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • FT-IR : Identify C-O-C (1250 cm⁻¹) and pyrrole C-N (1600 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the palladium catalyst influence regioselectivity in the synthesis of derivatives?

Pd(OAc)₂ facilitates oxidative coupling by activating the pyrimidine C-H bond. Regioselectivity is controlled by steric and electronic effects:

  • Steric hindrance : Bulky substituents on the aldehyde favor para-substitution on the phenoxy group.
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) direct coupling to pyrimidine’s electron-deficient positions. Computational studies (DFT) can model transition states to predict outcomes .

Q. What strategies resolve contradictions in biological activity data for pyrrolo-pyrimidine derivatives?

Discrepancies in IC₅₀ values may arise from assay conditions or impurity interference. Mitigation strategies:

  • Dose-response standardization : Use a 10-point dilution series with triplicate measurements.
  • Off-target screening : Test against unrelated enzymes (e.g., kinases) to rule out nonspecific binding.
  • Metabolic stability assays : Assess compound degradation in liver microsomes to confirm bioactivity correlates with intact structure .

Q. How can computational models predict the compound’s interaction with biological targets?

  • Molecular docking : Use PyMOL or AutoDock to simulate binding to targets like DNA methyltransferases (DNMTs). Key interactions include hydrogen bonding between pyrimidine N1 and active-site residues.
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. What in vitro assays are suitable for evaluating antiproliferative activity?

  • MTT assay : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (48–72 hr exposure).
  • Apoptosis markers : Measure caspase-3/7 activation via luminescence.
  • Control experiments : Include reference compounds (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Impurity Profiling

ParameterValue/DescriptionReference
HPLC ColumnC18, 250 × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (65:35)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
RRT for Major Impurity0.85 (vs. main peak)

Q. Table 2. Optimized Reaction Conditions for Synthesis

ConditionOptimal ValueImpact on Yield
Catalyst Loading5 mol% Pd(OAc)₂Maximizes coupling efficiency
Temperature120°CReduces reaction time (1.5–7 hr)
SolventDry toluenePrevents catalyst deactivation
AdditivePivalic acid (1.5 eq)Enhances regioselectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.